N-(2-Oxobutyl)benzamide

Chemical Sourcing Purity Analysis Quality Control

N-(2-Oxobutyl)benzamide is a non-interchangeable intermediate: its unique N-(2-oxobutyl) substitution directs regiospecific bromination at the 3-position of the butanone chain, enabling sequential diversification to thioethers and amines. Substituting generic benzamides or alternative 2-oxoamides leads to altered reactivity and requires re-optimization. For multi-step halogenation–nucleophilic displacement cascades, the 98% purity grade minimizes byproduct formation and yield erosion. Procure the 98% grade to ensure reproducible library synthesis.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13009225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Oxobutyl)benzamide
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCC(=O)CNC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H13NO2/c1-2-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)
InChIKeyUACPGZPUJYXQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Oxobutyl)benzamide CAS 17136-94-6: Core Identity and Sourcing Baseline


N-(2-Oxobutyl)benzamide (CAS 17136-94-6) is a low-molecular-weight (191.23 g/mol) benzamide derivative bearing a 2-oxobutyl substituent on the amide nitrogen, classified as an N-acyl-α-amino ketone [1]. It serves as a versatile synthetic building block, particularly for halogenation and subsequent functionalization to thioethers and amines [2]. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

Why N-(2-Oxobutyl)benzamide Cannot Be Replaced by General-Purpose Benzamides or 2-Oxoamides


Although benzamide and many 2-oxoamide analogs share the same core functional groups, N-(2-Oxobutyl)benzamide occupies a distinct chemical space defined by its specific N-(2-oxobutyl) substitution pattern. This substitution governs its reactivity in halogenation reactions, directing bromination to the 3-position of the butanone chain, a regiospecificity not shared by N-(3-oxobutan-2-yl)benzamide or N-(1,1-dimethyl-2-oxobutyl)benzamide [1]. In synthetic route design, substituting a generic benzamide or an alternative 2-oxoamide with different substitution leads to altered reaction outcomes and requires re-optimization of conditions, making N-(2-Oxobutyl)benzamide a non-interchangeable intermediate in specific preparatory sequences [2].

Quantitative Differentiation Evidence for N-(2-Oxobutyl)benzamide: Purity, Reactivity, and Physicochemical Properties


Commercial Purity Specifications: 98% vs. 95% Baseline

Commercial N-(2-Oxobutyl)benzamide is available at two distinct purity grades: 98% (Leyan) and 95% (AKSci) . This 3% absolute purity difference is meaningful for users requiring pre-qualified material for sensitive reactions where byproduct interference must be minimized.

Chemical Sourcing Purity Analysis Quality Control

Regiospecific Halogenation: Bromination at 3-Position of the 2-Oxobutyl Chain vs. N-(3-Oxobutan-2-yl)benzamide

Under standard bromination conditions (CHCl₃ or AcOH), N-(2-oxobutyl)benzamide (1-benzamido-2-butanone) undergoes selective bromination to yield 1-benzamido-3-bromo-2-butanone [1]. In contrast, the isomeric N-(3-oxobutan-2-yl)benzamide would direct bromination to a different position due to its altered carbonyl location, leading to a distinct bromo-derivative. This regiospecificity has been experimentally confirmed for N-(2-oxobutyl)benzamide but not reported for the 3-oxo isomer under identical conditions, indicating a synthetic advantage for obtaining the 3-bromo adduct.

Synthetic Chemistry Regioselectivity Halogenation

Further Derivatization: Thioether and Piperidine Adduct Formation Unique to the 3-Bromo Precursor from N-(2-Oxobutyl)benzamide

The 3-bromo intermediate obtained exclusively from N-(2-oxobutyl)benzamide can be converted to 1-benzamido-3-acetylmercapto-2-butanone (thioether) and 1-benzamido-1-piperidino-2-butanone (piperidine adduct) upon treatment with thioacetic acid salts or piperidine, respectively [1]. These downstream products are directly traceable to the specific 2-oxobutyl substitution pattern. No analogous derivatization sequence has been reported for N-(1,1-dimethyl-2-oxobutyl)benzamide or N-(1-chloro-2-oxobutyl)benzamide under the same conditions, highlighting the unique synthetic utility of the N-(2-oxobutyl)benzamide scaffold.

Thioether Synthesis Piperidine Adducts Nucleophilic Displacement

Physicochemical Profile: Computed LogP and Topological PSA Differentiate N-(2-Oxobutyl)benzamide from Bulkier or More Lipophilic 2-Oxoamides

N-(2-Oxobutyl)benzamide exhibits a computed XLogP3-AA of 1.4 and a topological polar surface area (TPSA) of 46.2 Ų [1]. These values position it between the more polar benzamide (XLogP ~0.6, TPSA 43.1 Ų) and the considerably more lipophilic N-(1,1-dimethyl-2-oxobutyl)benzamide (estimated XLogP ~2.0, TPSA ~46.2 Ų) [2]. The intermediate lipophilicity and favorable TPSA (<140 Ų) suggest better membrane permeability than benzamide while maintaining superior aqueous solubility compared to the dimethyl analog, relevant for applications in cell-based assays or where solubility is critical.

Physicochemical Properties Lipophilicity Drug-likeness

Application Scenarios for N-(2-Oxobutyl)benzamide Driven by Quantitative Differentiation Evidence


Synthesis of 3-Bromo-1-benzamido-2-butanone: A Key Intermediate for Further Functionalization

The regiospecific bromination of N-(2-Oxobutyl)benzamide to 1-benzamido-3-bromo-2-butanone is a documented transformation [1]. This intermediate is a versatile electrophile for nucleophilic displacement reactions with thiols, amines, and other nucleophiles, making it a strategic building block in medicinal chemistry for introducing diversity at the 3-position of the butanone chain. Procurement of high-purity (98%) starting material is recommended to avoid byproduct formation during the halogenation step .

Preferred Intermediate for Thioether and Piperidine Library Synthesis

The sequential conversion of N-(2-Oxobutyl)benzamide → 3-bromo derivative → thioether or piperidine adducts provides a validated route to two distinct compound libraries [1]. No comparable sequential derivatization has been reported for N-(3-oxobutan-2-yl)benzamide or N-(1,1-dimethyl-2-oxobutyl)benzamide, making N-(2-Oxobutyl)benzamide the sole entry point for researchers aiming to explore this specific chemical space.

Early-Stage Drug Discovery Scaffold with Balanced Lipophilicity

With a computed XLogP of 1.4 and TPSA of 46.2 Ų, N-(2-Oxobutyl)benzamide resides in a favorable physicochemical space for oral bioavailability and cellular permeability [1]. Its intermediate lipophilicity, compared to benzamide (LogP ~0.6) and N-(1,1-dimethyl-2-oxobutyl)benzamide (LogP ~2.0), makes it a superior starting point for hit-to-lead optimization when balanced ADME properties are desired from the outset .

Quality-Sensitive Preparative Chemistry Requiring 98% Purity Grade

For multi-step synthetic sequences where byproduct accumulation can significantly erode overall yield, the 98% purity grade of N-(2-Oxobutyl)benzamide (available from Leyan) [1] is preferable to the 95% grade. This is particularly relevant in halogenation-thioetheration cascades, where impurities could compete for the halogenating agent or the nucleophile, leading to complex mixtures.

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